1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride
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Overview
Description
1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C7H17N2OP.2ClH and a molecular weight of 249.12 g/mol . It is known for its unique structure, which includes a pyrrolidine ring and a dimethylphosphoryl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride typically involves the reaction of pyrrolidine derivatives with dimethylphosphoryl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve efficient production.
Chemical Reactions Analysis
1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Dimethylphosphoryl compounds: These compounds contain the dimethylphosphoryl group but may have different core structures.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the dimethylphosphoryl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N2OP.2ClH/c1-11(2,10)6-9-4-3-7(8)5-9;;/h7H,3-6,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMBJYJNDYHCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CN1CCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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